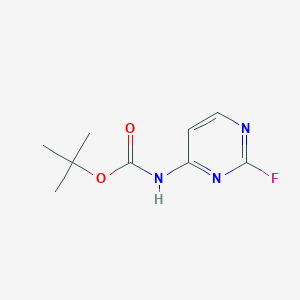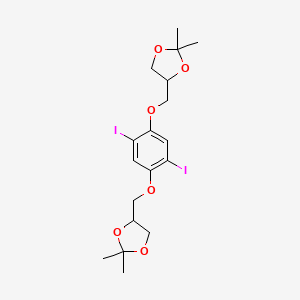
4,4'-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound with the molecular formula C18H24I2O6 This compound is characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-diiodo-1,4-dihydroxybenzene as the primary starting material.
Etherification: The hydroxyl groups of the starting material are reacted with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form the bis(oxy)methylene intermediate.
Cyclization: The intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane under acidic conditions to form the final product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The dioxolane groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized phenylene derivatives.
Reduction: Reduced phenylene derivatives.
Hydrolysis: Corresponding diols from the dioxolane groups.
Aplicaciones Científicas De Investigación
4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine atoms.
Medicine: Investigated for its potential use in drug delivery systems, where the dioxolane groups can be used to form prodrugs that release active compounds under specific conditions.
Industry: Used in the development of advanced materials, such as polymers with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) depends on its application:
In Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various substitution, oxidation, and reduction reactions.
In Biological Systems: The iodine atoms can be used for radiolabeling, allowing the compound to be tracked in biological systems. The dioxolane groups can undergo hydrolysis, releasing active compounds in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with bromine atoms instead of iodine.
4,4’-(((2,5-Dichloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with chlorine atoms instead of iodine.
4,4’-(((2,5-Difluoro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications requiring radiolabeling or specific electronic properties.
Propiedades
Fórmula molecular |
C18H24I2O6 |
|---|---|
Peso molecular |
590.2 g/mol |
Nombre IUPAC |
4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2,5-diiodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H24I2O6/c1-17(2)23-9-11(25-17)7-21-15-5-14(20)16(6-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3 |
Clave InChI |
AWJRFLZWRVYMFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




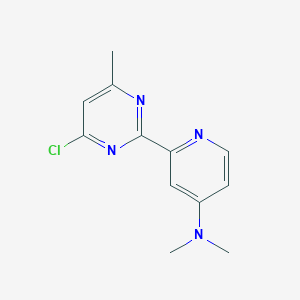
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
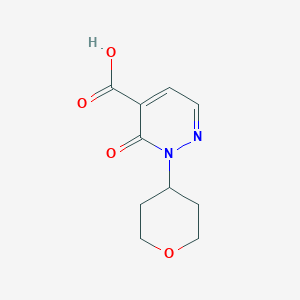
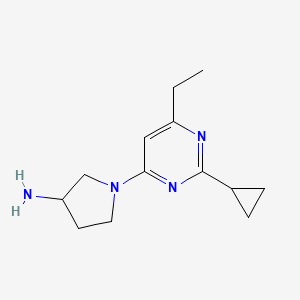
![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)


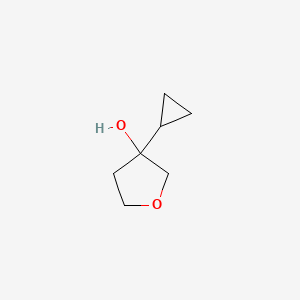
![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)
